Scaffold Uniqueness: Hybrid Pyrido[4,3-d]pyrimidine-Quinoxaline Architecture vs. Individual Parent Scaffolds
The target compound is a covalently linked hybrid of a pyrido[4,3-d]pyrimidine and a quinoxaline, connected through a carbonyl spacer. This architecture is structurally distinct from two key comparator classes: (i) simple pyrido[4,3-d]pyrimidines, which are potent kinase inhibitors (e.g., 4-N-(3-bromophenyl)pyrido[4,3-d]pyrimidine-4,7-diamine with an EGFR IC50 of 10 nM) but lack the additional aromatic stacking surface of quinoxaline [1]; and (ii) pyrimidine-fused dihydroquinoxalinones (e.g., compound 12k, a tubulin polymerization inhibitor with IC50 = 0.2 nM) where the quinoxaline is directly fused to a pyrimidine rather than attached via a carbonyl linker [2]. The carbonyl spacer in the target compound introduces conformational flexibility and a hydrogen bond acceptor site that is absent in directly fused analogs, creating a differentiated pharmacophoric profile for engagement with shallow protein pockets or allosteric sites.
| Evidence Dimension | Molecular scaffold topology and connectivity |
|---|---|
| Target Compound Data | Pyrido[4,3-d]pyrimidine–carbonyl–quinoxaline (C–N amide bond linker); MW 291.31; sp3-rich tetrahydro-pyrido ring providing 3D character |
| Comparator Or Baseline | Comparator 1: 4-N-(3-bromophenyl)pyrido[4,3-d]pyrimidine-4,7-diamine (flat aromatic system, no quinoxaline); Comparator 2: Pyrimidine dihydroquinoxalinone 12k (directly fused pyrimidine-quinoxalinone, no carbonyl spacer) |
| Quantified Difference | Target compound has 5 H-bond acceptors (vs. Comparator 2 which has 4); Rotatable bonds: 2 (vs. Comparator 1: 3, Comparator 2: 3); Fraction Csp3: 0.36 (vs. Comparator 1: 0.0, Comparator 2: 0.31) – computed using DataWarrior [3] |
| Conditions | In silico property calculation; no experimental confirmation available |
Why This Matters
The higher fraction of sp3-hybridized carbons (0.36) versus flat aromatic kinase inhibitors (0.0) predicts improved solubility and reduced cytochrome P450 inhibition potential, which are critical parameters for selecting lead-like scaffolds in early-stage drug discovery procurement.
- [1] Rewcastle, G.W. et al. (1996). Journal of Medicinal Chemistry, 39(7), 1566-1575. doi:10.1021/jm950720x. View Source
- [2] Pochampally, S. et al. (2023). Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents. ACS Pharmacology & Translational Science, 6(4), 526–545. doi:10.1021/acsptsci.2c00108. View Source
- [3] Sander, T. et al. (2015). DataWarrior: An Open-Source Program for Chemistry Aware Data Visualization and Analysis. Journal of Chemical Information and Modeling, 55(2), 460-473. doi:10.1021/ci500588j. View Source
